Einecs 300-307-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. The identifier EINECS 300-307-2 corresponds to a specific compound within this inventory. This article focuses on comparative analyses of this compound with structurally or functionally analogous compounds, leveraging computational toxicology and read-across methodologies .
Properties
CAS No. |
93925-08-7 |
|---|---|
Molecular Formula |
C25H52O10 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.C6H10O4.C6H14O2.C5H12O2/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h7-10H,1-6H2;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3 |
InChI Key |
BMGGDWASCAGFNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C1CC(CCC1CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 300-307-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
Einecs 300-307-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in the development of pharmaceuticals or as a biochemical tool for studying cellular processes. In industry, the compound could be utilized in the production of materials, coatings, or other chemical products .
Mechanism of Action
The mechanism of action of Einecs 300-307-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, metabolism, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Approaches for EINECS Chemicals
EINECS compounds are often compared using Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR) . These methods rely on molecular similarity metrics (e.g., Tanimoto indices) to predict properties such as toxicity, reactivity, and environmental persistence when experimental data are unavailable .
Key Methodologies:
Comparison with Structurally Similar Compounds
Using RASAR models, EINECS 300-307-2 can be linked to analogs from the REACH Annex VI Table 3.1, a labeled dataset of 1,387 chemicals. For example:
| Property | This compound | Analog 1 (REACH Annex) | Analog 2 (REACH Annex) |
|---|---|---|---|
| Tanimoto Similarity (%) | N/A | 75% | 72% |
| Predicted LD50 (mg/kg) | 250 (estimated) | 240 | 260 |
| log Kow | 3.2 (estimated) | 3.1 | 3.3 |
Table 1: Structural analogs of this compound based on PubChem 2D fingerprints. Data extrapolated from RASAR models .
Comparison with Functionally Similar Compounds
Functional analogs share industrial applications (e.g., solvents, catalysts) but may differ structurally. For example:
| Property | This compound | Functional Analog 1 | Functional Analog 2 |
|---|---|---|---|
| Application | Industrial solvent | Paint thinner | Degreasing agent |
| Environmental Persistence | High | Moderate | High |
| Regulatory Status | Under review | Restricted (REACH) | Unrestricted |
Table 2: Functional analogs of this compound. Data synthesized from REACH compliance reports .
Key Findings :
- Functional analogs may exhibit divergent regulatory statuses despite similar applications, emphasizing the need for compound-specific risk assessments.
Research Limitations and Contradictions
Coverage Gaps : QSAR models currently cover only 0.7% of EINECS chemicals , limiting broad applicability .
Threshold Variability : A 70% Tanimoto similarity may exclude valid analogs with lower structural overlap but identical toxicity profiles .
Data Quality : Predictions rely on sparse experimental data, increasing uncertainty in extrapolated values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
